
Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by its complex structure, which includes a benzodioxole ring system substituted with acetyloxy and diphenyl groups
Biochemical Analysis
Biochemical Properties
Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, including esterases and cytochrome P450 enzymes. Esterases catalyze the hydrolysis of the ester bond in the compound, leading to the release of acetic acid and the corresponding alcohol. Cytochrome P450 enzymes, on the other hand, are involved in the oxidative metabolism of the compound, facilitating its conversion into more polar metabolites that can be easily excreted from the body .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism, impacting cell proliferation, differentiation, and apoptosis . Additionally, the compound has been observed to alter the redox state of cells, potentially affecting oxidative stress responses and mitochondrial function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, inhibiting or activating their catalytic functions. For instance, it can inhibit the activity of certain kinases by competing with ATP for binding sites, thereby blocking phosphorylation events crucial for signal transduction . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can undergo hydrolysis and oxidation when exposed to light and air. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . Its degradation products may also contribute to these effects, necessitating careful monitoring of its stability during experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular functions such as proliferation and differentiation. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects without causing toxicity . These findings highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, primarily mediated by cytochrome P450 enzymes and conjugation reactions with glutathione and glucuronic acid . These metabolic transformations increase the compound’s solubility, facilitating its excretion. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue . This distribution pattern can impact its pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules . Additionally, it can be transported into the nucleus, where it influences gene expression by interacting with transcription factors and chromatin-modifying enzymes . The compound’s localization is regulated by specific targeting signals and post-translational modifications, ensuring its precise distribution within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring system through a cyclization reaction of catechol derivatives with appropriate reagents.
Introduction of the Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction, using diphenylmethane and a suitable catalyst such as aluminum chloride.
Acetylation: The acetyloxy group is introduced through an acetylation reaction using acetic anhydride in the presence of a catalyst like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The benzodioxole ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate can be compared with other benzodioxole derivatives such as:
Methyl 2,2-diphenyl-1,3-benzodioxole-5-carboxylate: Lacks the acetyloxy group, resulting in different chemical reactivity and biological activity.
Methyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate: Contains a hydroxy group instead of an acetyloxy group, leading to different solubility and reactivity.
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate: Contains a methoxy group, which affects its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 7-acetyloxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-15(24)27-19-13-16(22(25)26-2)14-20-21(19)29-23(28-20,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFOKCRUFHKNNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
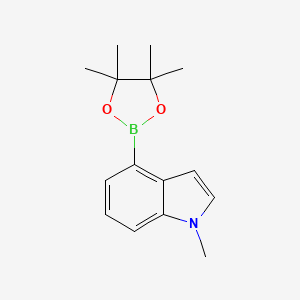
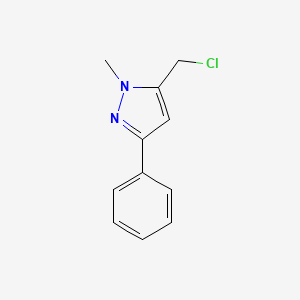
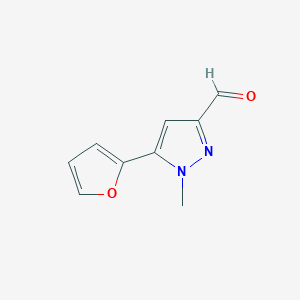


![{2-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1320491.png)
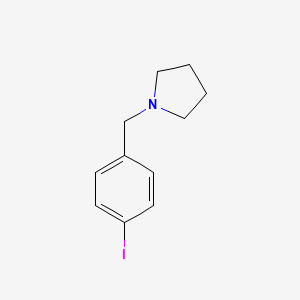
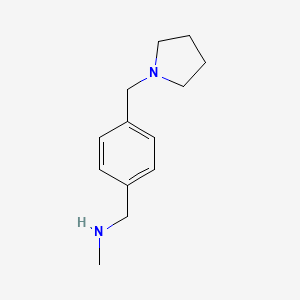
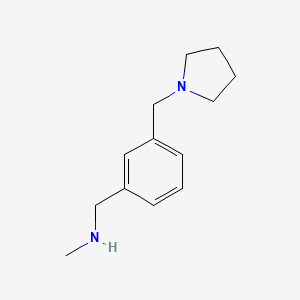
![[2-Morpholino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1320497.png)
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)
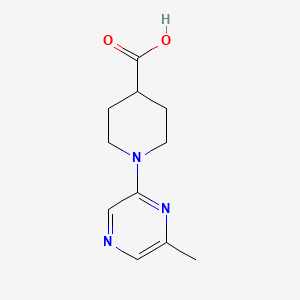
![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

